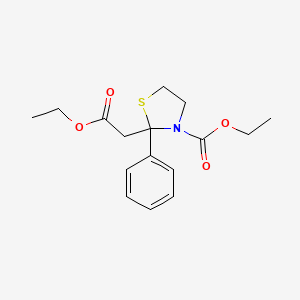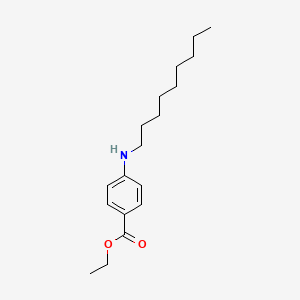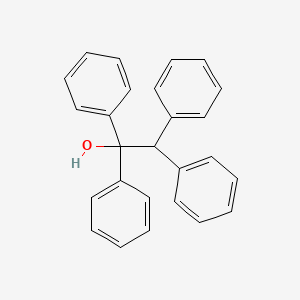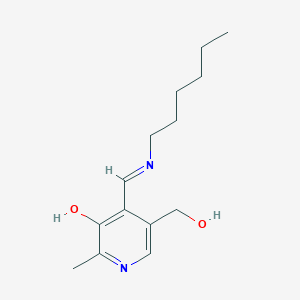![molecular formula C14H12ClNO2 B14006586 4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol CAS No. 29644-84-6](/img/structure/B14006586.png)
4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a methoxyphenyl group connected through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 4-methoxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reduced to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base intermediate back to the original phenol and aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenols.
Applications De Recherche Scientifique
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the methoxyphenyl group may engage in hydrophobic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar in structure but with a methyl group instead of a methoxyphenyl group.
Phenol, 4-chloro-2-ethyl-: Contains an ethyl group in place of the methoxyphenyl group.
Phenol, 4-chloro-2-propyl-: Features a propyl group instead of the methoxyphenyl group.
Uniqueness
Phenol,4-chloro-2-[[(4-methoxyphenyl)methylene]amino]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and potential applications. This structural difference can influence the compound’s reactivity, solubility, and interactions with biological targets.
Propriétés
Numéro CAS |
29644-84-6 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
4-chloro-2-[(4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-12-5-2-10(3-6-12)9-16-13-8-11(15)4-7-14(13)17/h2-9,17H,1H3 |
Clé InChI |
ZZAKXBXIJUMFHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
![2-[2-[(2-Methoxyacridin-9-yl)amino]ethylamino]ethanol](/img/structure/B14006525.png)



![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)

![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

